N-benzyl-3,6-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide
Description
The compound N-benzyl-3,6-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide is a benzothiophene-derived carboxamide featuring a dichloro-substituted aromatic core and a tetrahydrothiophene sulfone moiety.
Properties
Molecular Formula |
C20H17Cl2NO3S2 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-benzyl-3,6-dichloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H17Cl2NO3S2/c21-14-6-7-16-17(10-14)27-19(18(16)22)20(24)23(11-13-4-2-1-3-5-13)15-8-9-28(25,26)12-15/h1-7,10,15H,8-9,11-12H2 |
InChI Key |
ZBKVESFYBXEYCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-benzyl-3,6-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyl group, dichloro substituents, and a tetrahydrothiophene moiety. Its molecular formula is C21H19Cl2N2O4S2, with a molecular weight of 484.4 g/mol. The presence of various functional groups contributes to its chemical reactivity and biological properties.
Structural Features
| Feature | Description |
|---|---|
| Benzyl Group | Enhances lipophilicity and potential receptor interactions. |
| Dichloro Substituents | May participate in nucleophilic substitution reactions. |
| Tetrahydrothiophene Moiety | Associated with improved metabolic stability. |
Research indicates that compounds similar to this compound exhibit significant activity against various biological targets. These include:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It shows potential for binding to receptors associated with neurological and inflammatory processes.
Pharmacological Effects
Studies have demonstrated the following pharmacological effects:
- Anti-inflammatory Activity : Compounds with similar structures have been shown to reduce inflammation in various models.
- Neuroprotective Effects : The tetrahydrothiophene component may contribute to neuroprotection by modulating ion channels and neurotransmitter systems.
Case Studies
- In vitro Studies : Research conducted on cell lines demonstrated that the compound inhibits the activity of diacylglycerol acyltransferase 2 (DGAT2), which is linked to metabolic disorders . This inhibition suggests its potential as a therapeutic agent for conditions like obesity and diabetes.
- Animal Models : In rodent models of inflammation, administration of this compound resulted in significant reductions in inflammatory markers compared to control groups .
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzyl group, dichloro substituents | Anti-inflammatory, neuroprotective |
| 4-Ethoxybenzamide | Ethoxy group at para position | Moderate anti-inflammatory |
| 3-Amino-4-chlorobenzamide | Amino and chloro substituents | Anticancer properties |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle and Substituent Analysis
Target Compound
- Core : Benzothiophene (sulfur-containing heterocycle).
- Substituents :
- 3,6-Dichloro groups on the benzothiophene core.
- N-Benzyl and N-(1,1-dioxidotetrahydrothiophen-3-yl) groups on the carboxamide.
Analog 1 : N-(2-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide ()
- Core : Benzofuran (oxygen-containing heterocycle).
- Substituents :
- 3,6-Dimethyl groups on the benzofuran core.
- 2-Chlorobenzyl and N-(1,1-dioxidotetrahydrothiophen-3-yl) groups on the carboxamide.
Key Differences :
Substituent Effects :
- Dichloro groups (electron-withdrawing) on the target compound may increase electrophilicity and metabolic stability relative to dimethyl groups (electron-donating) in Analog 1.
- The 2-chlorobenzyl group in Analog 1 introduces steric bulk and lipophilicity, whereas the unsubstituted benzyl group in the target compound may improve solubility.
Characterization :
- Elemental analysis (e.g., C, H, N percentages) and spectroscopic methods (1H NMR, 13C NMR) are critical for confirming structures, as demonstrated in for a benzamide derivative .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-benzyl-3,6-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves coupling 3,6-dichloro-1-benzothiophene-2-carboxylic acid (precursor) with substituted amines. A reported method for analogous compounds uses NaH in dry DMF as a base for amidation reactions, followed by purification via column chromatography . Optimization may include adjusting stoichiometry (e.g., 1.2 equivalents of NaH) and reaction time (30–60 minutes under inert atmosphere). Monitoring via TLC or HPLC ensures intermediate formation .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Purity assessment (≥98% by reverse-phase C18 column, acetonitrile/water gradient) .
- NMR : Confirm substitution patterns (e.g., benzyl and tetrahydrothiophene protons at δ 4.5–5.5 ppm) .
- HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 450.0 for C21H20ClNO4S2) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for chlorinated aromatic compounds:
- PPE : Flame-retardant lab coats, nitrile gloves, and respiratory protection if aerosolized .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers under argon, at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets, and what validation experiments are required?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with target protein PDB files (e.g., kinases or GPCRs) to simulate binding poses. Focus on hydrogen bonds with the carboxamide group and hydrophobic interactions with the benzothiophene core .
- Validation : Compare computational results with SPR (Surface Plasmon Resonance) assays to measure binding kinetics (e.g., KD values) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Mitigation strategies include:
- Replicate Experiments : Use ≥3 biological replicates with standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
- Impurity Profiling : LC-MS to identify byproducts (e.g., dechlorinated derivatives affecting IC50 values) .
- Meta-Analysis : Compare data across studies using tools like ChemAxon or PubChem BioAssay .
Q. What advanced spectroscopic techniques elucidate the compound’s solid-state structure and supramolecular interactions?
- Methodological Answer :
- SC-XRD : Single-crystal X-ray diffraction resolves bond lengths/angles (e.g., dihedral angles between benzothiophene and tetrahydrothiophene rings) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts from sulfone groups) .
- FT-IR : Confirms sulfone (S=O) stretching at 1150–1300 cm⁻¹ .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Co-Crystallization : Use co-formers like 2-aminobenzothiazole to enhance aqueous solubility via hydrogen bonding .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked polyethylene glycol) at the carboxamide moiety .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
